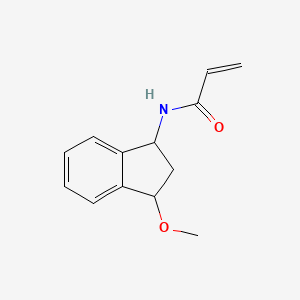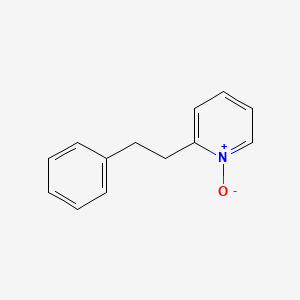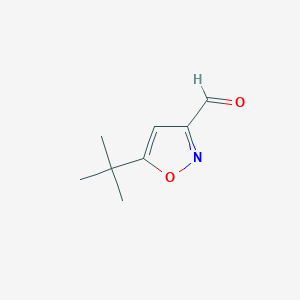
5-(Tert-butyl)isoxazole-3-carbaldehyde
Descripción general
Descripción
5-(Tert-butyl)isoxazole-3-carbaldehyde is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Mecanismo De Acción
Target of Action
The primary target of 5-(Tert-butyl)isoxazole-3-carbaldehyde is the Fms-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase, over-expression of which plays a critical role in the development and progress of acute myeloid leukemia .
Mode of Action
This compound interacts with FLT3 by inhibiting its activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its therapeutic effects .
Biochemical Pathways
The inhibition of FLT3 affects several downstream signaling pathways, including the MAPK/ERK pathway . This pathway is involved in various cellular processes, including proliferation, differentiation, and survival. By inhibiting FLT3, this compound disrupts these processes, leading to the suppression of leukemia cell growth .
Result of Action
The inhibition of FLT3 by this compound results in the suppression of leukemia cell growth . This is achieved by disrupting the cellular processes of proliferation, differentiation, and survival, which are regulated by the MAPK/ERK pathway.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-(Tert-butyl)isoxazole-3-carbaldehyde are not fully explored yet. Isoxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, certain isoxazole derivatives have been designed and synthesized as FLT3 inhibitors, which play a critical role in the development and progress of acute myeloid leukemia .
Cellular Effects
Isoxazole derivatives have been reported to exhibit a range of cellular effects, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isoxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)isoxazole-3-carbaldehyde typically involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine. This method is efficient and can be performed under catalyst-free and microwave-assisted conditions . Another approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-(Tert-butyl)isoxazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(Tert-butyl)isoxazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a versatile building block in the synthesis of various organic compounds.
Biology: Isoxazole derivatives have shown potential as inhibitors of enzymes and receptors, making them valuable in biological studies.
Medicine: The compound is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific molecular pathways.
Industry: Its unique structure allows for the creation of materials with specific properties, useful in industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carbaldehyde: Another aldehyde-containing heterocycle with applications in organic synthesis and medicinal chemistry.
N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea: A derivative of 5-(Tert-butyl)isoxazole-3-carbaldehyde with specific inhibitory activity against FLT3.
Uniqueness
This compound stands out due to its tert-butyl group, which imparts unique steric and electronic properties. This makes it particularly useful in the design of molecules with specific biological activities and in the development of materials with tailored properties.
Propiedades
IUPAC Name |
5-tert-butyl-1,2-oxazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)7-4-6(5-10)9-11-7/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALYCNUPYDXZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2775596.png)
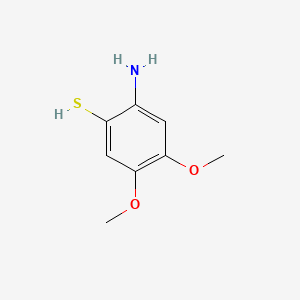
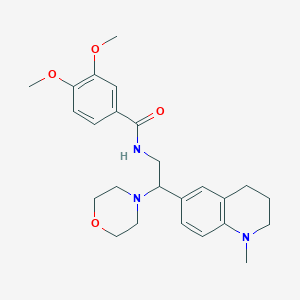
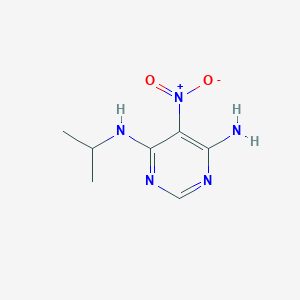
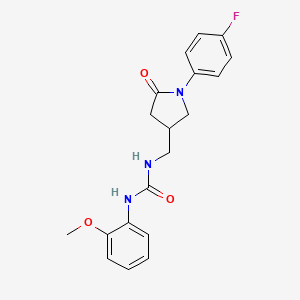
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindol-1-yl)acetic acid](/img/structure/B2775603.png)
![N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B2775604.png)
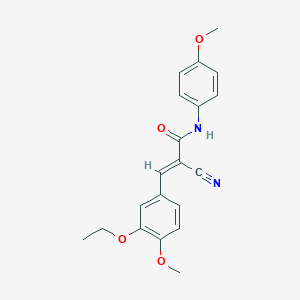
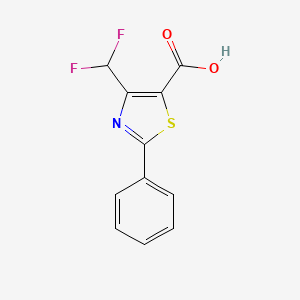
![N-(1-cyanocyclopentyl)-2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2775609.png)
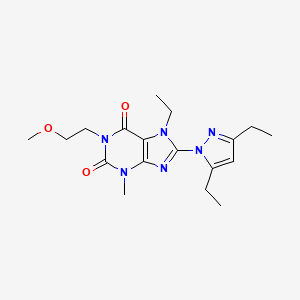
![Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate](/img/structure/B2775612.png)
